
3-Oxoisoindoline-1-carboxamide
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Overview
Description
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-1-carboxamide can be achieved through various methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acid, amines, and isocyanides . The reaction is typically carried out in methanol at ambient temperature, followed by purification using preparative liquid chromatography . Another method involves the Strecker approach, where 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines are used with OSU-6 as the catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Ugi reaction due to its efficiency and high yield. The use of robust catalysts like OSU-6 also facilitates the recycling process, making it suitable for large-scale production .
Chemical Reactions Analysis
Sequential Ugi Reaction/Post-Transformations
The Ugi four-component reaction (Ugi-4CR) is a cornerstone for synthesizing 3-oxoisoindoline-1-carboxamide derivatives. This method combines primary amines , arylcarboxaldehydes , 3-nitrobenzoic acid , and isocyanides in a one-pot process .
Reaction Mechanism:
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Imine Formation : Amine and aldehyde condense to form an imine.
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Carboxylic Acid Activation : 3-Nitrobenzoic acid reacts with the imine, facilitated by nitro-group-directed regioselectivity.
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Isocyanide Addition : The isocyanide undergoes nucleophilic addition, forming an α-acyloxyamide intermediate.
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Oxidative Nucleophilic Substitution : Cs₂CO₃-mediated aerobic oxidation induces cyclization, yielding the 3-oxoisoindoline core .
Key Features:
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Mild Conditions : Reactions proceed at room temperature in methanol or toluene.
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High Atom Economy : All components integrate into the final product.
Table 1 : Representative Ugi-Derived 3-Oxoisoindoline-1-carboxamides
Compound | R₁ (Amine) | R₂ (Aldehyde) | R₃ (Isocyanide) | Yield (%) |
---|---|---|---|---|
6a | 3-Bromophenyl | Cyclohexyl | Phenyl | 93 |
8a | 3-Nitrophenyl | Buta-2,3-dienyl | Cyclohexyl | 89 |
Nucleophilic Substitution and Cyclization
The carboxamide and ketone groups in this compound allow further functionalization:
Reactions:
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Nucleophilic Aromatic Substitution : The nitro group (if present) directs electrophilic attacks, enabling regioselective substitutions .
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Cyclization : Treatment with bases (e.g., K₂CO₃) in polar solvents forms fused polycyclic structures.
Example:
Reaction with Grignard reagents substitutes the ketone oxygen, generating tertiary alcohols that undergo dehydration to alkenes.
Aerobic Oxidation
The nitro group in intermediates facilitates oxidative transformations. For example, aerobic oxidation with Cs₂CO₃ in toluene converts Ugi adducts into isoindolinones without external oxidants .
Advantages:
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Green Chemistry : Utilizes atmospheric oxygen as the terminal oxidant.
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Chemoselectivity : Avoids over-oxidation of sensitive functional groups .
Strecker Approach for Isoindolinone Derivatives
An alternative route employs 2-carboxybenzaldehyde , TMSCN , and amines catalyzed by OSU-6 (mesoporous silica) .
Conditions:
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23°C : Forms (±)-3-oxoisoindoline-1-carbonitriles.
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78°C : Converts nitriles to primary carboxamides via hydrolysis .
Table 2 : Strecker-Derived Products
Substrate | Product Type | Yield (%) |
---|---|---|
2-Phenylethylamine | 3-Oxoisoindoline-1-carbonitrile | 78 |
Benzylamine | This compound | 82 |
Biological Activity-Driven Modifications
This compound derivatives exhibit voltage-gated sodium channel (Naₜ1.7) inhibition , crucial for pain management . Structure-activity relationship (SAR) studies highlight:
Scientific Research Applications
Synthesis of 3-Oxoisoindoline-1-carboxamide
The synthesis of this compound derivatives has been achieved through various methodologies, including the Ugi reaction and other multi-component reactions. These methods allow for the efficient formation of complex structures with high regioselectivity and yield:
- Ugi Reaction : This reaction is a cornerstone in synthesizing this compound derivatives. A notable study demonstrated a sequential four-component Ugi reaction combined with oxidative nucleophilic substitution, yielding compounds under mild conditions with excellent atom economy .
- Click Chemistry : Another approach involves the combination of Ugi reactions with click chemistry to create hybrid compounds, such as the 1,2,3-triazole-3-oxoisoindoline-1-carboxamide system .
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing promising results in various therapeutic areas:
Anticancer Activity
Several studies have highlighted the anticancer potential of these compounds:
- Mechanism of Action : Compounds based on the oxoisoindoline scaffold have shown significant antiproliferative activity against multiple cancer cell lines. For instance, one study reported IC50 values ranging from 3.5 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines .
- In Vivo Efficacy : In vivo studies using mouse xenograft models demonstrated substantial tumor growth inhibition (up to 80%) without notable toxicity at specific dosages .
Pain Management
Research has indicated that certain this compound derivatives act as potent blockers of voltage-gated sodium channels, particularly Na(V)1.7, which is implicated in pain sensation:
- Preclinical Studies : Compounds such as those characterized in a study showed concentration-dependent inhibition in rat pain models, suggesting their potential utility in developing pain therapeutics .
Case Study 1: Anticancer Compound Development
A series of oxoisoindoline derivatives were synthesized and evaluated for their anticancer properties. The most potent compound exhibited an IC50 value of 2.29 μM against MDA-MB-231 cells, demonstrating its ability to induce apoptosis and disrupt critical survival pathways .
Case Study 2: Pain Therapeutics
In a preclinical model assessing pain relief, several oxoisoindoline carboxamides showed significant efficacy in reducing pain responses in nerve injury-induced models. Compounds demonstrated over a 100-fold selectivity for Na(V)1.7 over Na(V)1.5, highlighting their potential as targeted pain medications .
Data Tables
Compound | IC50 (μM) | Target | Activity |
---|---|---|---|
Compound A | 2.29 | MDA-MB-231 | Anticancer activity |
Compound B | 0.81 | Tubulin polymerization | Inhibitor |
Compound C | >100 | Na(V)1.7 | Pain relief |
Mechanism of Action
The mechanism of action of 3-Oxoisoindoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 . This interaction inhibits the rising phase of the action potential in neuronal cells, thereby exerting analgesic effects . The compound’s ability to inhibit acetylcholinesterase also contributes to its neuroprotective properties .
Comparison with Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-3-oxo-N-(2,4,4-trimethylpentan-2-yl)isoindoline-1-carboxamide
- N-(tert-Butyl)-2-[2-(diethylamino)ethyl]-3-oxoisoindoline-1-carboxamide
Comparison: 3-Oxoisoindoline-1-carboxamide stands out due to its potent state-dependent blocking activity on NaV1.7 channels, which is not as pronounced in similar compounds . Additionally, its acetylcholinesterase inhibitory activity is relatively higher, making it a more effective candidate for neuroprotective applications .
Biological Activity
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant research findings and case studies.
Overview and Synthesis
This compound can be synthesized through various methods, including the Ugi reaction and oxidative nucleophilic substitution . A notable approach involves a four-component reaction that utilizes mild conditions to achieve high regio- and chemoselectivity, resulting in good yields of the desired derivatives . The synthesis typically starts with 2-carboxybenzaldehyde and involves the use of catalysts such as OSU-6, which enhances the efficiency of the reaction .
The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels , particularly NaV1.7. This compound acts as a state-dependent blocker , which modulates neuronal signaling pathways, leading to a reduction in pain perception. The biochemical pathways affected by this compound include alterations in cellular signaling and gene expression, which can influence various physiological processes.
Biological Activities
This compound exhibits several biological activities:
- Analgesic Properties : Due to its ability to block sodium channels, it has been studied for its potential as an analgesic agent.
- Antioxidant Activity : Derivatives of this compound have shown promise in mitigating oxidative stress, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
- Antimicrobial Effects : Some studies indicate that isoindoline derivatives may possess antimicrobial properties, although specific data on this compound is limited .
Case Study 1: Analgesic Efficacy
A study focusing on the analgesic effects of this compound demonstrated significant pain relief in animal models. The compound was administered at varying dosages, revealing a dose-dependent relationship with pain reduction. The study highlighted the compound's potential for developing new pain management therapies .
Case Study 2: Antioxidant Properties
Research investigating the antioxidant capabilities of this compound derivatives found that they effectively scavenged free radicals in vitro. This property suggests their utility in preventing cellular damage associated with oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Isoindoline derivative | Analgesic, Antioxidant |
3-Oxoisoindoline-5-carboxylic acid | Isoindoline derivative | Antioxidant, Antimicrobial |
Indole derivatives | Indole core structure | Various (e.g., Antimicrobial) |
This table illustrates the unique position of this compound within a broader class of isoindoline compounds. Its ability to form stable derivatives with significant biological activity distinguishes it from other related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Oxoisoindoline-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using ortho-phthaldehyde and urea in ethanol under reflux (6 hours), followed by slow evaporation in acetone-ethanol (1:1) to obtain crystals for structural analysis. Key parameters include stoichiometric ratios, solvent polarity, and temperature control to achieve a 55% yield. Purification via sequential washing with ethanol, ether, and hexane improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Use IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) stretches (~1650–1700 cm⁻¹ and ~3200 cm⁻¹, respectively). 1H NMR should resolve aromatic protons (δ 6.5–8.0 ppm) and carboxamide NH signals (δ ~8–10 ppm). 13C NMR identifies the carbonyl carbon (~165–170 ppm) and aromatic carbons. Elemental analysis validates stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity. Use fluorescence polarization or surface plasmon resonance (SPR) for protein-protein interaction studies. Cytotoxicity screening in cell lines (e.g., MTT assays) provides initial pharmacological safety data .
Advanced Research Questions
Q. How do hydrogen bonding networks and π-π interactions influence the supramolecular assembly of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular N–H···O bonds forming six-membered rings and intermolecular C–H···O interactions (Table 1 in ). π-π stacking distances (~3.6 Å) between aromatic and heterocyclic rings can be quantified using Mercury software. These interactions dictate solubility and crystallinity, impacting drug formulation .
Q. How should researchers address contradictions between computational modeling and experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer : Validate computational models (e.g., docking or DFT) with experimental techniques like isothermal titration calorimetry (ITC) or X-ray crystallography. Perform statistical cross-validation (e.g., bootstrapping) to identify outliers. Adjust force fields or solvent models in simulations to better match empirical data .
Q. What strategies optimize substituent variations on the carboxamide moiety to enhance target selectivity?
- Methodological Answer : Synthesize derivatives via nucleophilic substitution or palladium-catalyzed coupling. Test substituents (e.g., electron-withdrawing groups) using a combinatorial library approach. Pair high-throughput screening with molecular dynamics simulations to predict steric and electronic effects on binding pockets .
Q. Data Analysis and Experimental Design
Q. How can researchers statistically validate anomalous results in pharmacological dose-response studies?
- Methodological Answer : Apply Grubbs’ test to identify outliers. Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Replicate experiments with independent batches to distinguish systematic errors (e.g., impurity effects) from biological variability .
Q. What crystallographic parameters are essential for resolving bond angle distortions in heterocyclic rings?
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |
InChI Key |
XRJWQHDBFCGEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C(=O)N |
Origin of Product |
United States |
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